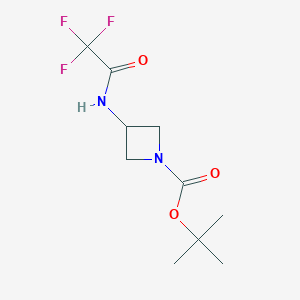

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

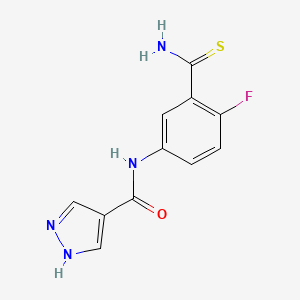

“tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1002355-90-9. It has a molecular weight of 268.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16). This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.24 . It’s typically stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Applications De Recherche Scientifique

Synthesis of Novel Ligands for Nicotinic Receptors

A study by Karimi and Långström (2002) described the synthesis of a novel ligand for nicotinic receptors using tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate in a Stille coupling reaction. The synthesis aimed at exploring the potential biological activity of these compounds, indicating a broader interest in utilizing tert-butyl azetidine derivatives for developing receptor-specific probes Karimi & Långström, 2002.

Development of Antifolates Targeting Thymidylate Synthase

Pawełczak et al. (1989) synthesized oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, using tert-butyl groups as carboxyl protecting groups. This research contributes to the development of antifolate drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis, showcasing the role of tert-butyl azetidine derivatives in medicinal chemistry Pawełczak et al., 1989.

Chemoselective N-deprotection in Synthetic Chemistry

Albanese et al. (1997) discussed chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, showcasing a methodology for synthesizing tert-butyl 2-amino carboxylates. This work illustrates the utility of tert-butyl azetidine derivatives in synthetic organic chemistry, providing a pathway for preparing amino acid derivatives Albanese et al., 1997.

Gram-scale Synthesis of Protected 3-haloazetidines

Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, demonstrating the importance of tert-butyl azetidine derivatives in the diversified synthesis of azetidine-3-carboxylic acids. This study underscores the relevance of these compounds in the synthesis of natural products and pharmaceuticals Ji, Wojtas, & Lopchuk, 2018.

Novel Cycloaddition Reactions for Heterocycle Synthesis

Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for formal cycloaddition reactions, leading to the efficient synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the versatility of tert-butyl azetidine derivatives in the synthesis of complex heterocycles Yadav & Sriramurthy, 2005.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMAZLCUBRMXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2821846.png)

![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)

![Methyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2821851.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)

![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)